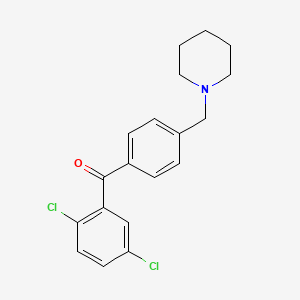

2,5-Dichloro-4'-piperidinomethyl benzophenone

Description

2,5-Dichloro-4'-piperidinomethyl benzophenone (CAS: 898775-57-0) is a benzophenone derivative with a piperidinomethyl group at the para position of one phenyl ring and chlorine atoms at the 2- and 5-positions of the other phenyl ring. Its molecular formula is C₁₉H₁₈Cl₂NO, and it is primarily utilized as an intermediate in polymer synthesis (e.g., sulfonated polyaryletherketones for fuel cell membranes) and pharmaceutical research . The compound’s piperidine moiety enhances solubility in organic solvents, while the chlorine substituents contribute to electron-withdrawing effects, influencing reactivity in polymerization reactions .

Properties

IUPAC Name |

(2,5-dichlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2NO/c20-16-8-9-18(21)17(12-16)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLQFJRLVCRJLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642712 | |

| Record name | (2,5-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-57-0 | |

| Record name | Methanone, (2,5-dichlorophenyl)[4-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Synthetic Strategy

The primary synthetic route for 2,5-Dichloro-4'-piperidinomethyl benzophenone involves the acylation of a piperidinomethyl-substituted benzene derivative with 2,5-dichlorobenzoyl chloride. This reaction is typically carried out under controlled conditions to ensure high yield and purity.

-

- 2,5-Dichlorobenzoyl chloride (acid chloride derivative of 2,5-dichlorobenzoic acid)

- 4-piperidinomethyl benzene (an aromatic amine derivative where piperidine is linked via a methylene group)

Reaction Type: Friedel-Crafts acylation or nucleophilic acyl substitution facilitated by the amine functionality.

Catalysts/Base: Triethylamine or similar organic bases are used to neutralize hydrochloric acid generated during the reaction, preventing side reactions and promoting the forward reaction.

Solvent: Commonly used solvents include dichloromethane or other inert organic solvents that dissolve both reactants and facilitate the reaction.

Temperature: Reaction is typically conducted at ambient to slightly elevated temperatures to optimize reaction rate without decomposing sensitive intermediates.

Workup: After reaction completion, the mixture is quenched, and the product is purified by extraction and chromatographic methods, such as column chromatography on silica gel.

Industrial Scale Preparation

In industrial settings, the synthesis is adapted to batch or continuous flow processes with automation to ensure reproducibility and scalability. Key points include:

Use of automated reactors with precise control over temperature, pressure, and reagent addition rates.

Optimization of solvent choice and reaction time to maximize yield and minimize impurities.

Advanced purification techniques such as crystallization or preparative chromatography to achieve high purity.

Waste management and neutralization of by-products, particularly hydrochloric acid, are integrated into the process design.

Reaction Mechanism and Chemical Considerations

The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acid chloride, forming an amide intermediate that rearranges or reacts further to yield the benzophenone derivative.

The presence of electron-withdrawing chlorine atoms at the 2 and 5 positions of the benzoyl chloride increases the electrophilicity of the carbonyl carbon, facilitating the reaction.

The methylene bridge linking the piperidine ring to the benzene ring provides steric and electronic effects that influence reactivity and biological activity.

Side reactions such as over-acylation or substitution on the aromatic ring are minimized by controlled stoichiometry and reaction conditions.

Analytical Data and Purity Assessment

| Parameter | Data | Source |

|---|---|---|

| Molecular Weight | 348.27 g/mol | PubChem |

| CAS Number | 898775-57-0 | CAS Registry |

| Purity (Typical) | >98% (by HPLC or GC) | Industrial data |

| Melting Point | Not widely reported; typically oil or low melting solid | Literature |

| Spectroscopic Characterization | NMR, IR, MS confirm structure | Research protocols |

Research Findings on Preparation

Literature on Mannich bases suggests that related piperidinomethyl benzophenone derivatives can be synthesized via Mannich reactions involving formaldehyde, piperidine, and substituted acetophenones or benzophenones. However, for this compound, direct acylation of the piperidinomethyl benzene with dichlorobenzoyl chloride is preferred for better control and yield.

Studies indicate that despite attempts to form double Mannich bases with excess reagents, only the mono-substituted piperidinomethyl benzophenone is isolated, highlighting the selectivity of the synthetic protocol.

Optimization of hydrophobicity via substitution patterns on the benzophenone core affects biological activity, which indirectly informs synthetic modifications and preparation strategies.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Preparation of 4-piperidinomethyl benzene | From piperidine and benzyl chloride derivatives | Precursor for acylation |

| 2 | Acylation (Nucleophilic acyl substitution) | 2,5-Dichlorobenzoyl chloride, triethylamine, dichloromethane, RT to 40°C | Formation of this compound |

| 3 | Purification | Extraction, silica gel chromatography | High purity product |

| 4 | Scale-up | Automated reactors, controlled parameters | Industrial production |

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while oxidation and reduction can produce ketones and alcohols, respectively .

Scientific Research Applications

2,5-Dichloro-4’-piperidinomethyl benzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The piperidine group can interact with various receptors or enzymes, modulating their activity. The benzophenone structure allows for interactions with aromatic systems, potentially affecting biological pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituted Benzophenones with Heterocyclic Groups

Key Differences :

- Substituent Position : The 2,5-dichloro configuration in the target compound contrasts with 3,5-dichloro analogs (e.g., CAS 898758-40-2), which exhibit distinct electronic properties due to altered charge distribution .

- Methylpiperazine derivatives (e.g., 898792-75-1) offer increased basicity, useful in pH-sensitive drug formulations .

Physicochemical Properties

- Solubility: The piperidinomethyl group in the target compound improves organic solubility compared to hydrophilic derivatives like 3,5-dichloro-4-(p-chlorobenzoyl)-benzoic acid (a CAI metabolite), which contains a carboxylic acid group .

- Thermal Stability: Benzophenones with electron-withdrawing groups (e.g., Cl, F) exhibit higher thermal stability. For example, 2,5-dichloro-4’-fluorodiphenyl sulfone forms low-molecular-weight polymers (Mw ~2.8 × 10³ g/mol) under Ni(0) coupling, whereas the target compound’s benzophenone core may limit polymerization efficiency .

Biological Activity

2,5-Dichloro-4'-piperidinomethyl benzophenone (DCB) is a synthetic organic compound characterized by its complex structure, which includes both piperidine and benzophenone moieties. Its molecular formula is C19H19Cl2NO, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug design.

- Molecular Weight : 348.27 g/mol

- IUPAC Name : (2,5-dichlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone

- Structure : The compound features two chlorine atoms on the benzene ring and a piperidine group attached through a methylene bridge.

Synthesis

The synthesis of DCB typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-piperidinomethyl benzene. The reaction is facilitated by a base like triethylamine to neutralize hydrochloric acid produced during the process. This method enables the production of DCB in both laboratory and industrial settings, with optimized conditions to ensure high yield and purity .

DCB's biological activity is attributed to its ability to interact with various biomolecules. The piperidine group can modulate receptor activity or enzyme function, while the benzophenone structure facilitates interactions with aromatic systems in biological pathways. This dual functionality enhances its potential as a therapeutic agent .

Cytotoxicity Studies

Research has indicated that DCB exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies involving Mannich bases similar to DCB have shown IC50 values lower than 10 µM against human colon cancer cell lines, indicating potent anticancer properties .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DCB | WiDr | <10 |

| Mannich Base | Jurkat | <10 |

| Reference | 5-Fluorouracil | ~15 |

Anticancer Activity

A comparative analysis of DCB with other Mannich bases demonstrates that it possesses enhanced cytotoxicity relative to standard chemotherapeutics. For example, compounds derived from similar structures have shown effectiveness against prostate cancer cell lines, suggesting that DCB could be a candidate for further development in cancer therapy .

Case Studies

- Study on Human Cancer Cell Lines : A study evaluated DCB's effectiveness against multiple cancer types, including breast (MCF-7), lung (SK-LU-1), and liver (HepG2) cancers. Results indicated that DCB and its derivatives exhibited lower IC50 values compared to traditional treatments, highlighting their potential as novel anticancer agents .

- In Vivo Studies : Animal models treated with DCB derivatives showed significant tumor reduction rates compared to control groups. These findings support the compound's potential efficacy in clinical settings.

Toxicological Profile

While the therapeutic potential of DCB is promising, its toxicological profile must also be considered. Preliminary assessments indicate moderate toxicity levels; however, further studies are required to establish comprehensive safety data for human use .

Q & A

Q. What are the standard protocols for synthesizing 2,5-Dichloro-4'-piperidinomethyl benzophenone, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions to introduce the piperidinomethyl group to the benzophenone backbone. Key steps include:

- Substitution : Reacting 2,5-dichlorobenzophenone derivatives with piperidinomethyl halides in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.

- Critical Parameters : Excess piperidinomethyl reagent (1.5–2 equivalents), anhydrous conditions, and controlled temperature to minimize side reactions (e.g., over-substitution or oxidation) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Peaks at δ 7.4–8.1 ppm (aromatic protons), δ 3.5–3.8 ppm (piperidine N-CH2), and δ 1.4–2.5 ppm (piperidine ring protons). Two downfield aromatic singlets confirm dichloro substitution .

- IR : C=O stretch at ~1660 cm<sup>-1</sup> (benzophenone carbonyl) and C-Cl stretches at 550–650 cm<sup>-1</sup> .

- MS : Molecular ion peak at m/z 334.2 (C18H17Cl2NO) with fragmentation patterns reflecting loss of Cl and piperidinomethyl groups .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : In airtight containers under inert gas (N2 or Ar) at 4°C to prevent degradation .

Advanced Research Questions

Q. How do substituent positions (2,5-dichloro vs. 3,5-dichloro) affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : 2,5-Dichloro substitution creates steric hindrance, reducing reactivity in Suzuki-Miyaura couplings compared to 3,5-dichloro analogs.

- Electronic Effects : Electron-withdrawing Cl groups at 2- and 5-positions deactivate the aromatic ring, requiring stronger bases (e.g., Cs2CO3) for Buchwald-Hartwig aminations .

- Data Contradiction : Some studies report higher yields for 2,5-dichloro derivatives in Ullmann-type reactions due to improved regioselectivity .

Q. What strategies optimize the stability of this compound in aqueous media for biological assays?

- Methodological Answer :

- Formulation : Use DMSO stock solutions (10 mM) with ≤0.1% Tween-80 to prevent aggregation.

- pH Control : Buffers (pH 7.4) minimize hydrolysis of the piperidinomethyl group.

- Stability Testing : Monitor via HPLC at 254 nm over 24 hours; degradation >10% indicates need for formulation adjustments .

Q. How can computational modeling (DFT, MD) predict the compound’s binding affinity to kinase targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with PDB structures (e.g., EGFR kinase) to identify key interactions (e.g., H-bonding with piperidine N, hydrophobic contacts with Cl groups).

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes; RMSD <2 Å indicates stable binding .

Q. What analytical methods resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Curves : IC50 values in bacterial vs. mammalian cell lines (e.g., MIC ≤10 µg/mL for E. coli vs. IC50 >50 µg/mL for HEK293 cells) clarify selectivity .

- Mechanistic Studies : ROS assays and apoptosis markers (caspase-3) differentiate antimicrobial (ROS-dependent) from cytotoxic (apoptosis-driven) effects .

Key Research Gaps and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.